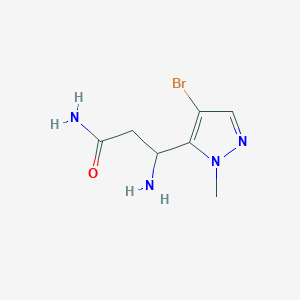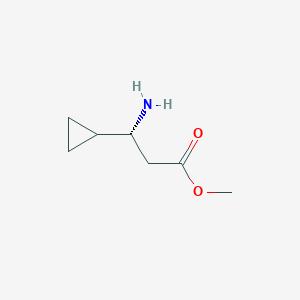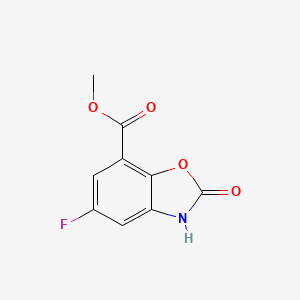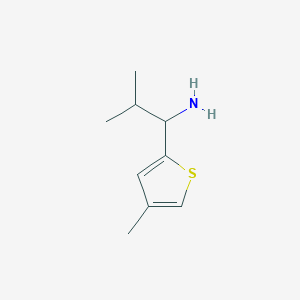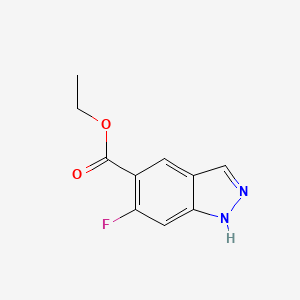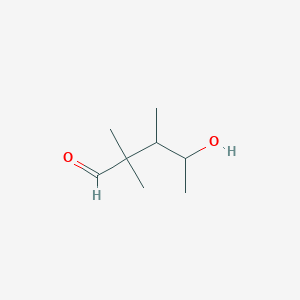
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine is a compound that features a pyrazole ring and a thietane ring connected by a propyl chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The thietane ring, a four-membered sulfur-containing ring, adds unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine to form the pyrazole ring . The thietane ring can be introduced through a nucleophilic substitution reaction involving a suitable thietane precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted thietane derivatives.
Applications De Recherche Scientifique
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The thietane ring can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
- 1,5-Dimethyl-1H-pyrazol-3-amine
- N,1,3-Trimethyl-1H-pyrazol-5-amine
- 5-Amino-1,3-dimethylpyrazole
Uniqueness
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H17N3S |
|---|---|
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
N-[3-(1-methylpyrazol-4-yl)propyl]thietan-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-13-6-9(5-12-13)3-2-4-11-10-7-14-8-10/h5-6,10-11H,2-4,7-8H2,1H3 |
Clé InChI |
VSPZVRLCNWGBCC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)CCCNC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)
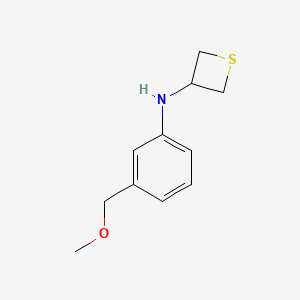
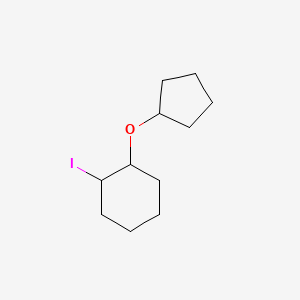
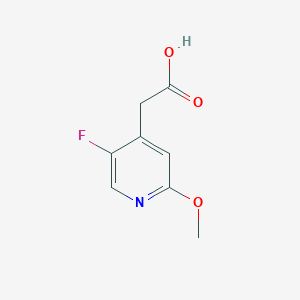
![(S)-1-(5-(Benzo[b]thiophen-5-yl(methyl)carbamoyl)pyrazolo[1,5-a]pyrimidine-7-carboxamido)-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B15277090.png)
